2-(1H-benzimidazol-2-ylsulfanyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c10-8(13)5-14-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNMEONYAKHOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1h Benzimidazol 2 Ylsulfanyl Acetamide and Its Derivatives
Established Synthetic Pathways to the Benzimidazole (B57391) Core
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its synthesis has been extensively studied. scispace.comchemmethod.com Methodologies have evolved from traditional high-temperature condensations to more refined, environmentally conscious approaches.
Condensation Reactions
The most fundamental and widely employed method for constructing the benzimidazole ring is the condensation reaction of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile. nih.govrsc.orgsemanticscholar.org This approach, often referred to as the Phillips synthesis, typically involves reacting o-phenylenediamines with carboxylic acids or their derivatives (such as esters, anhydrides, or nitriles) under acidic conditions and often with heat. scispace.comnih.gov The use of strong acids like polyphosphoric acid or hydrochloric acid facilitates the dehydration and subsequent cyclization. scispace.com
Another common variation involves the condensation of o-phenylenediamines with aldehydes. rsc.orgsemanticscholar.orgnih.gov This reaction usually requires an oxidative step to form the final aromatic benzimidazole ring from the initial dihydrobenzimidazole intermediate. scispace.com A variety of oxidizing agents and catalysts have been employed to promote this transformation. scispace.comtandfonline.com
| Reactants | Reagents/Conditions | Product | Reference |
| o-Phenylenediamine, Carboxylic Acid | Polyphosphoric Acid (PPA) or HCl, Heat | 2-Substituted Benzimidazole | scispace.com |
| o-Phenylenediamine, Aldehyde | Oxidizing Agent (e.g., I2/KI, NaHSO3), Catalyst | 2-Substituted Benzimidazole | scispace.comtandfonline.com |
| o-Phenylenediamine, Ester | Microwave Irradiation | Benzimidazole | scispace.com |
| 2-Iodoacetanilides, Aqueous Ammonia (B1221849) | CuI/L-proline, Heat, Acidic Conditions | 1-Substituted Benzimidazole | nih.gov |
This table summarizes common condensation reactions for synthesizing the benzimidazole core.
Microwave-Assisted Synthesis Approaches
In the quest for more efficient and rapid synthetic methods, microwave-assisted organic synthesis has emerged as a powerful tool for constructing benzimidazole derivatives. sciforum.net This technique utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to mere minutes and often leads to higher product yields and purity compared to conventional heating methods. benthamdirect.comarkat-usa.org
Microwave-assisted synthesis has been successfully applied to the condensation of o-phenylenediamines with both aldehydes and carboxylic acids. scispace.comtandfonline.comsciforum.net These reactions can be performed using various catalysts or even under catalyst-free and solvent-free conditions, enhancing their efficiency and environmental friendliness. scispace.combenthamdirect.com For instance, the reaction of o-phenylenediamine with aryl carboxylic acids using a zeolite catalyst under microwave irradiation provides a selective synthesis of 2-aryl-1H-benzimidazoles. scispace.com Another approach involves using sodium hypophosphite in ethanol (B145695) as a solvent for the mono-condensation between aldehydes and o-phenylenediamines under microwave irradiation, achieving yields between 70% and 80%. tandfonline.com
| Reactants | Catalyst/Solvent | Time | Yield | Reference |
| o-Phenylenediamine, Aromatic Aldehydes | [BMIM]HSO4 (Ionic Liquid) | Not specified | High | mdpi.com |
| o-Phenylenediamine, Aldehyde | Catalyst-free | 5-10 min | 94-98% | benthamdirect.com |
| o-Phenylenediamine, Aromatic Carboxylic Acid | Zeolite | Not specified | Not specified | scispace.com |
| o-Phenylenediamine, Aldehyde | Sodium Hypophosphite / Ethanol | Not specified | 70-80% | tandfonline.com |
| o-Phenylenediamine, Aromatic Carboxylic Acid | Ethyl Acetate / Water | Not specified | Good | sciforum.net |
This table highlights the efficiency of microwave-assisted synthesis for the benzimidazole core.
Green Chemistry Principles in Benzimidazole Synthesis
The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly being applied to benzimidazole synthesis. chemmethod.comsphinxsai.com This involves the use of environmentally benign solvents (like water or ionic liquids), recyclable catalysts, and energy-efficient methods such as microwave irradiation. mdpi.comsphinxsai.comijpdd.org
The use of water as a solvent is particularly attractive from an environmental and economic standpoint, and some procedures for benzimidazole synthesis occur exclusively in water without the need for any additional reagents or catalysts. sphinxsai.com Alternative energy sources and solvent-free conditions are also key tenets of green synthesis. sphinxsai.com For example, the synthesis of 2-aryl benzimidazoles can be achieved under microwave heating using acetic acid as a catalyst in an environmentally friendly solvent, representing a metal-free approach. nih.gov The use of solid supports and heterogeneous catalysts that can be easily recovered and reused also contributes to the green credentials of these synthetic routes. mdpi.com Lewis acids have also been explored as efficient and greener catalyst alternatives. mdpi.com
Formation of the 2-Sulfanylacetamide Moiety
The introduction of the sulfanylacetamide group at the 2-position of the benzimidazole ring is a critical step in the synthesis of the target compound. This transformation typically begins with 2-mercaptobenzimidazole (B194830) (also known as benzimidazole-2-thione), a readily available starting material. nih.govsemanticscholar.org The process involves forming a sulfur-carbon bond followed by the creation of an amide linkage.
Thioesterification and Amidation Reactions
While direct thioesterification might be a viable route, a more common and practical approach involves a two-step sequence: S-alkylation followed by amidation. In this pathway, 2-mercaptobenzimidazole is first reacted with a haloacetic acid derivative, such as chloroacetic acid, to form an intermediate, 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid. This intermediate, possessing a carboxylic acid group, can then be activated and reacted with ammonia or an appropriate amine to form the desired acetamide (B32628) via an amidation reaction. researchgate.net This sequential approach allows for greater control and modularity in synthesizing various derivatives.
Alternatively, post-synthetic modifications on materials bearing carboxyl groups have demonstrated successful amidation, esterification, and thioesterification, highlighting the feasibility of these reactions under mild conditions. researchgate.net
Introduction of the Acetamide Chain
A more direct and frequently used method for introducing the acetamide chain is the S-alkylation of 2-mercaptobenzimidazole with a pre-formed haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide. researchgate.netresearchgate.net This reaction is typically carried out in a suitable solvent like ethanol or acetone (B3395972) in the presence of a base, such as potassium carbonate or triethylamine, to deprotonate the thiol group, thereby activating it as a nucleophile. researchgate.netmdpi.com
For example, a mixture of 2-mercaptobenzimidazole and chloroacetylchloride can be refluxed in ethanol with anhydrous potassium carbonate to directly form the 2-chloroacetyl intermediate, which can then be reacted with an amine. researchgate.net A similar strategy has been employed in the synthesis of 2-mercaptobenzothiazole (B37678) acetamide derivatives, where 2-mercaptobenzothiazole was first reacted with chloroacetylchloride to yield an intermediate, which was then treated with various amines to form the final products. acs.orgnih.gov This highlights a robust and adaptable method for creating the N-substituted acetamide linkage.
The synthesis of various 2-(1H-benzimidazol-2-ylsulfanyl)-N-substituted acetamide derivatives has been reported, confirming the utility of this synthetic pathway. nih.govsemanticscholar.orgresearchgate.net
| Starting Material | Reagent | Base/Solvent | Product | Reference |
| 2-Mercaptobenzimidazole | Chloroacetylchloride | Anhydrous K2CO3 / Ethanol | 2-(1H-Benzimidazol-2-yl)thioacetyl chloride | researchgate.net |
| 2-Mercaptobenzimidazole | 2-Chloro-N-phenylacetamide | Not specified | 2-(1H-Benzimidazol-2-ylsulfanyl)-N-phenylacetamide | researchgate.net |
| 2-Mercaptobenzothiazole | Chloroacetylchloride | Not specified | 2-(Benzothiazol-2-yl)thioacetyl chloride | acs.orgnih.gov |
| Benzimidazole-2-thione | Dichloroethylamine hydrochloride | K2CO3, TBAB / DMF | 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one | nih.gov |
This table illustrates methods for attaching the sulfanylacetamide moiety to the benzimidazole core.
Synthesis of Diverse Substituted 2-(1H-benzimidazol-2-ylsulfanyl)acetamide Analogues
The core structure of this compound serves as a versatile scaffold for the development of a wide range of analogues. Synthetic strategies are typically focused on three main areas: modification of the benzimidazole ring itself, derivatization of the terminal acetamide nitrogen, and the creation of hybrid molecules by linking the primary structure to other heterocyclic systems. These approaches allow for systematic exploration of the chemical space around the parent compound.
Modifications to the benzimidazole ring are fundamental for creating analogues with altered electronic and steric properties. The most direct approach involves utilizing appropriately substituted benzene-1,2-diamine precursors. By introducing functional groups onto this starting material, substituents can be incorporated at the 4, 5, 6, or 7-positions of the final benzimidazole nucleus.
A common strategy involves the nitration of the benzimidazole ring system, followed by reduction to an amino group, which can then serve as a handle for further derivatization. For instance, the synthesis of 5-amino-1H-benzo[d]imidazole-2-thiol can be achieved in a multi-step process. The synthesis begins with the cyclization of benzene-1,2-diamine with carbon disulfide to form 1H-benzo[d]imidazole-2-thiol. nih.gov This intermediate is then nitrated to yield 5-nitro-1H-benzo[d]imidazole-2-thiol, which is subsequently reduced to produce 5-amino-1H-benzo[d]imidazole-2-thiol. nih.gov This amino-substituted thiol is a key intermediate that can be alkylated with 2-chloroacetamide to yield the target 2-((5-amino-1H-benzimidazol-2-yl)sulfanyl)acetamide.
| Step | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | Benzene-1,2-diamine | Carbon Disulfide (CS2) | 1H-benzo[d]imidazole-2-thiol | nih.gov |
| 2 | 1H-benzo[d]imidazole-2-thiol | Oxidizing Agent (e.g., HNO3) | 5-nitro-1H-benzo[d]imidazole-2-thiol | nih.gov |
| 3 | 5-nitro-1H-benzo[d]imidazole-2-thiol | Reducing Agent (e.g., SnCl2/HCl) | 5-amino-1H-benzo[d]imidazole-2-thiol | nih.gov |
A widely employed strategy for generating a diverse library of analogues involves the derivatization of the acetamide nitrogen atom. This is typically achieved by synthesizing the carboxylic acid intermediate, 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid, and then coupling it with a variety of primary and secondary amines.
The synthesis commences with the S-alkylation of 1H-benzimidazole-2-thiol with chloroacetic acid under basic conditions to yield 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid. To facilitate amide bond formation, the carboxylic acid is usually activated. A common method involves converting the acid to its corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netnih.gov This highly reactive acyl chloride is then treated with a selected amine (R¹R²NH) to furnish the desired N-substituted this compound derivative. researchgate.netnih.gov Modern coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can also be used to directly facilitate the amide bond formation between the carboxylic acid and the amine, often under milder conditions. mdpi.com This modular approach allows for the introduction of a wide array of substituents, including substituted anilines, alkylamines, and heterocyclic amines. researchgate.netnih.govnih.gov
| Step | Intermediate | Reagents | Product Class | Reference |
|---|---|---|---|---|
| 1 | 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid | SOCl2 or (COCl)2 | 2-(1H-benzimidazol-2-ylsulfanyl)acetyl chloride | researchgate.netnih.gov |
| 2 | 2-(1H-benzimidazol-2-ylsulfanyl)acetyl chloride | Primary or Secondary Amine (R¹R²NH) | N-substituted-2-(1H-benzimidazol-2-ylsulfanyl)acetamide | researchgate.netnih.gov |
| Alternative single-step coupling: | ||||
| 1 | 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid | Amine (R¹R²NH), Coupling Agent (e.g., HATU), Base (e.g., DIEA) | N-substituted-2-(1H-benzimidazol-2-ylsulfanyl)acetamide | mdpi.com |
Molecular hybridization involves the covalent linking of two or more distinct pharmacophores to create a single molecular entity with potentially enhanced or synergistic biological activities. The this compound scaffold is a common foundation for creating such hybrids, frequently by constructing a second heterocyclic ring system from the acetamide moiety.
Thiazolidinone Hybrids: A prominent class of hybrids are the benzimidazole-thiazolidinones. The synthesis of these compounds begins with the conversion of ethyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate to its corresponding hydrazide, 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide, by reacting it with hydrazine (B178648) hydrate. researchgate.netresearchgate.net This acetohydrazide is then condensed with various aromatic aldehydes to form the intermediate Schiff bases (hydrazones). In the final step, these Schiff bases undergo cyclocondensation with thioglycolic acid, often in the presence of a catalyst like anhydrous zinc chloride, to yield the target 2-(1H-benzimidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl)acetamides. researchgate.netnih.gov
Oxadiazole and Thiadiazole Hybrids: The versatile 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide intermediate can also be used to synthesize 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) hybrids. For example, treatment of the acetohydrazide with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution leads to cyclization, forming a 5-thioxo-1,3,4-oxadiazole ring linked to the benzimidazole core. researchgate.net
Coumarin (B35378) Hybrids: An efficient method for creating hybrid compounds involves multi-component reactions. A notable example is the L-proline catalyzed one-pot, three-component reaction of 2-mercaptobenzimidazole, an aromatic aldehyde, and 4-hydroxycoumarin. researchgate.netresearchgate.net This reaction directly constructs a complex hybrid molecule, 3-[(1H-benzimidazol-2-ylsulfanyl)(aryl)methyl]-4-hydroxy-2H-chromen-2-one, which incorporates both the benzimidazole and coumarin scaffolds. researchgate.netresearchgate.net
| Hybrid Type | Key Intermediate | Key Reagents for Cyclization/Coupling | Final Heterocyclic Moiety | Reference |
|---|---|---|---|---|
| Thiazolidinone | N-arylideneacetohydrazide (Schiff Base) | Thioglycolic Acid, ZnCl2 | 4-Oxothiazolidine | researchgate.netresearchgate.net |
| Oxadiazole | Acetohydrazide | Carbon Disulfide, KOH | 5-thioxo-1,3,4-oxadiazole | researchgate.net |
| Coumarin | (Not isolated) | 4-Hydroxycoumarin, Aromatic Aldehyde, L-proline | 4-Hydroxycoumarin | researchgate.netresearchgate.net |
Spectroscopic and Structural Characterization of 2 1h Benzimidazol 2 Ylsulfanyl Acetamide Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the carbon-hydrogen framework of a molecule. In the context of benzimidazole (B57391) derivatives, NMR is instrumental in confirming the presence of the benzimidazole core, the acetamide (B32628) side chain, and the specific substitution patterns. nih.gov The phenomenon of prototropic tautomerism in N-unsubstituted benzimidazoles can influence NMR spectra, sometimes leading to averaged signals for symmetrically related carbons and protons if the exchange is rapid on the NMR timescale. nih.govmdpi.com
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(1H-benzimidazol-2-ylsulfanyl)acetamide analogues, the spectrum is typically characterized by distinct regions corresponding to the aromatic protons of the benzimidazole ring, the methylene (B1212753) protons of the acetamide linker, and the labile protons of the N-H and amide groups.
The aromatic protons of the benzimidazole ring generally appear as a complex multiplet in the range of δ 7.0–7.8 ppm. diva-portal.org The protons of the side chain, specifically the S-CH₂ group, are expected to produce a singlet at approximately δ 3.5–4.5 ppm. The amide (-CONH₂) protons would appear as a broad singlet, while the benzimidazole N-H proton gives a characteristic downfield signal, often above δ 10.0 ppm. researchgate.net
For the analogue 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one, signals were observed at δ 3.57 ppm for the SCH₂ protons and between δ 7.30–7.70 ppm for the aromatic protons, with the NH proton appearing at δ 11.57 ppm. researchgate.net Another analogue, 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde, showed aromatic proton signals in the range of δ 7.21–8.03 ppm and a characteristic singlet for the aldehyde proton at δ 10.03 ppm. mdpi.com
| Compound Name | Aromatic Protons (δ, ppm) | -S-CH₂- Protons (δ, ppm) | NH/NH₂ Protons (δ, ppm) | Other Protons (δ, ppm) | Solvent |
|---|---|---|---|---|---|
| 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one researchgate.net | 7.30–7.70 (m) | 3.57 (t) | 11.57 (s, NH) | 3.36 (m, NCH₂), 4.23 (t, OCH₂) | Not Specified |
| 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde mdpi.com | 7.21-8.03 (m) | - | 12.89 (s, NH) | 10.03 (s, CHO) | DMSO-d₆ |
| 1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole diva-portal.org | 6.85-7.81 (m) | - | - | 5.29 (s, N-CH₂), 2.64-2.89 (m, CH₂), 1.81-1.95 (m, CH₂), 1.02 (t, CH₃) | CDCl₃ |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For this compound analogues, key signals include those for the carbonyl carbon of the amide, the methylene carbon adjacent to the sulfur atom, and the various carbons of the benzimidazole ring.
The carbonyl carbon (C=O) of the acetamide group is typically observed in the downfield region, around δ 165–175 ppm. The methylene carbon (S-CH₂) signal is expected in the range of δ 30–40 ppm. The benzimidazole carbons appear in the aromatic region (δ 110–155 ppm). The C2 carbon, bonded to the sulfur atom, is of particular interest and typically resonates around δ 150 ppm. mdpi.com In cases of rapid tautomerism, pairs of carbons in the benzene (B151609) portion of the benzimidazole ring (C4/C7 and C5/C6) may become chemically equivalent, resulting in fewer than the expected seven signals for the ring system. mdpi.com
For instance, in 1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole, the C2 carbon appears at δ 155.3 ppm, while the other aromatic carbons are found between δ 109.4 and 142.9 ppm. diva-portal.org
| Compound Name | C=S/C-S or C2 (δ, ppm) | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) | Solvent |
|---|---|---|---|---|---|
| 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde mdpi.com | 149.8 (C2) | - | 115.4, 122.9, 131.1, 131.8, 137.4, 139.7, 140.9 | 191.8 (CHO) | DMSO-d₆ |
| 1-(4-Bromobenzyl)-2-isobutyl-1H-benzo[d]imidazole diva-portal.org | 154.7 (C2) | - | 109.6, 119.6, 122.0, 122.4, 122.6, 127.9, 132.3, 135.2, 142.8 | 46.6 (N-CH₂), 36.6 (CH₂), 28.1 (CH), 22.8 (CH₃) | CDCl₃ |
| Benzimidazole chemicalbook.com | 141.7 (C2) | - | 115.1 (C4/C7), 122.4 (C5/C6), 138.2 (C3a/C7a) | - | Not Specified |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound analogues, electron impact (EI) or electrospray ionization (ESI) techniques are commonly used.
The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), which confirms the molecular formula of the synthesized compound. The fragmentation of these molecules often involves the cleavage of the bond between the sulfur atom and the methylene group, leading to fragments corresponding to the benzimidazole-2-thiol moiety and the acetamide side chain. researchgate.net Further fragmentation of the benzimidazole ring can also be observed. researchgate.net For example, the mass spectrum for 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one showed the expected molecular ion peak at m/z = 263. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound analogues displays characteristic absorption bands that confirm the presence of the key structural components.
Key expected vibrations include:
N-H stretching: A broad band in the region of 3100–3400 cm⁻¹ corresponds to the N-H bonds of both the benzimidazole ring and the primary amide. mdpi.comresearchgate.net
C=O stretching (Amide I): A strong, sharp absorption band around 1650–1680 cm⁻¹ is indicative of the carbonyl group in the acetamide moiety. researchgate.net
N-H bending (Amide II): A band around 1580-1620 cm⁻¹ is characteristic of the N-H bending vibration of the amide.
C=N and C=C stretching: Absorptions in the 1450–1600 cm⁻¹ region are attributed to the stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system.
C-H stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.
In the synthesized analogue 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde, characteristic IR bands were observed at 3153 cm⁻¹ (N-H), 1693 cm⁻¹ (C=O of aldehyde), and 1590 cm⁻¹ (C=N). mdpi.com
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Example Compound and Observed Frequency (cm⁻¹) mdpi.com |
|---|---|---|---|
| N-H (Amide/Imidazole) | Stretching | 3100–3400 | 3153 |
| C-H (Aromatic) | Stretching | 3000–3100 | 3014 |
| C=O (Amide I) | Stretching | 1650–1680 | 1693 (Aldehyde C=O) |
| C=N / C=C (Aromatic) | Stretching | 1450–1600 | 1590 |
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is fundamental for verifying the purity and confirming the empirical formula of a newly synthesized molecule, which can then be compared with the molecular formula obtained from mass spectrometry. The experimentally determined percentages of C, H, and N must align with the theoretically calculated values (typically within ±0.4%) to validate the proposed structure. For many synthesized benzimidazole derivatives, elemental analysis is a standard final step to confirm their composition. mdpi.com
X-ray Crystallography for Three-Dimensional Structural Determination
When suitable single crystals can be grown, X-ray crystallography provides unequivocal proof of a molecule's structure. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.
The crystal structure of the analogue 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone has been reported. nih.gov In this structure, the benzimidazole ring system is essentially planar, and it forms a dihedral angle of 78.56 (7)° with the terminal phenyl ring. nih.gov The molecules in the crystal lattice are linked by N—H···N hydrogen bonds, forming infinite chains. nih.gov
Another related structure, 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one, has also been characterized. nih.gov Its crystal structure reveals that molecules are linked by intermolecular N—H···N hydrogen bonds, creating a chain parallel to the b-axis. The dihedral angle between the benzimidazole ring and the mean plane of the 1,3-oxazolidin-2-one ring is 69.85 (13)°. nih.gov This type of analysis provides definitive confirmation of atomic connectivity and stereochemistry that cannot be obtained from spectroscopic methods alone.
| Parameter | 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone nih.gov | 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one nih.gov |
|---|---|---|
| Molecular Formula | C₁₅H₁₂N₂OS | C₁₂H₁₃N₃O₂S |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 14.7849 (13) | 8.258 (1) |
| b (Å) | 9.2643 (8) | 10.074 (1) |
| c (Å) | 9.7859 (8) | 29.201 (3) |
| β (°) | 106.792 (1) | 90 |
| Key Feature | Molecules linked by N—H···N hydrogen bonds into infinite chains. | Molecules linked by N—H···N hydrogen bonds forming a chain parallel to the b axis. |
Computational and Theoretical Studies on 2 1h Benzimidazol 2 Ylsulfanyl Acetamide Systems
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Molecular docking studies on derivatives of 2-(1H-benzimidazol-2-ylsulfanyl)acetamide have been performed to predict their binding affinities and interaction modes with various biological targets. For instance, studies on N-substituted derivatives have revealed potential inhibitory activities against several enzymes and receptors.
Docking simulations of a series of N-(4-alkyl-4-oxo-1,3-thiazolidin-3-yl)-2-(5-nitro-1H-benzimidazole-1-yl)acetamide derivatives against M. tuberculosis transcription inhibitor protein (PDB ID: 3Q3S) showed binding scores ranging from -7.576 kcal/mol to –5.038 kcal/mol gjpb.de. Similarly, docking of various benzimidazole (B57391) derivatives against cyclooxygenase (COX) enzymes, COX-1 (PDB ID: 2OYE) and COX-2 (PDB ID: 4COX), have demonstrated good binding scores, with some derivatives showing scores as low as -9.572 kcal/mol for COX-1 and -9.122 kcal/mol for COX-2 plantarchives.org. These studies suggest that the benzimidazole scaffold, a core component of this compound, can effectively fit into the binding pockets of these enzymes.
The binding modes often involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or pi-cation interactions gjpb.de. The acetamide (B32628) group, for example, can act as a hydrogen bond donor and acceptor, while the benzimidazole ring can participate in hydrophobic and aromatic interactions.
| Derivative Class | Target Protein | PDB ID | Binding Score Range (kcal/mol) |
| N-(4-alkyl-4-oxo-1,3-thiazolidin-3-yl)-2-(5-nitro-1H-benzimidazole-1-yl)acetamides | M. tuberculosis transcription inhibitor | 3Q3S | -7.576 to -5.038 gjpb.de |
| General Benzimidazole Derivatives | Cyclooxygenase-1 (COX-1) | 2OYE | Up to -9.572 plantarchives.org |
| General Benzimidazole Derivatives | Cyclooxygenase-2 (COX-2) | 4COX | Up to -9.122 plantarchives.org |
A crucial outcome of molecular docking is the identification of key amino acid residues within the target's active site that are essential for ligand binding. For benzimidazole-based compounds, certain residues have been consistently identified as being important for stabilizing the ligand-protein complex.
In the context of COX enzymes, the active site residues found to interact with benzimidazole derivatives include Phe381, Leu384, Tyr385, Trp387, Phe518, Gly526, and Met522 plantarchives.org. These interactions are predominantly hydrophobic. Hydrogen bonding interactions are also critical, often involving residues like Ser353 and Gln192 plantarchives.org. The specific interactions can vary depending on the substituents on the benzimidazole core. For example, in a study of 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide, the compound showed strong binding activity towards the active site of tRNA (guanine37-N1)-methyltransferase nuph.edu.ua.
| Target Protein | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-1 (COX-1) plantarchives.org | Phe381, Leu384, Tyr385, Trp387, Phe518, Gly526, Met522 | Hydrophobic |
| Cyclooxygenase-1 (COX-1) plantarchives.org | Tyr348, Val349, Leu352, Ser353, Tyr355, Leu531, Ser530, Ala527, Ile523, Ile517, Ser516, Gln192, His90, Gly354 | Various |
| tRNA (guanine37-N1)-methyltransferase nuph.edu.ua | Not specified | Binding to active site |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
QSAR models have been developed for various series of benzimidazole derivatives to predict their biological activities, such as antimicrobial and anticancer effects nih.govbiointerfaceresearch.comijpsr.com. These models are typically generated using statistical methods like multiple linear regression (MLR) ijpsr.com.
For a series of 28 benzimidazole analogues with antimicrobial activity, a QSAR study resulted in a model with a squared correlation coefficient (r²) of 0.6773 and a predictive r² for external validation of 0.7150 ijpsr.com. In another study on 2-substituted-1H-benzimidazole-4-carboxamide derivatives against enteroviruses, a robust 3D-QSAR model was developed biointerfaceresearch.com. Such models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
The predictive power of a QSAR model comes from the correlation of molecular descriptors with the biological activity. These descriptors can be physicochemical (e.g., logP), electronic (e.g., HOMO/LUMO energies), or topological (e.g., molecular connectivity indices).
In a QSAR study of benzimidazole analogues, descriptors such as the topological polar surface area (TPSA), the number of hydrogen bond acceptors, implicit LOGP (iLOGP), and Galvez topological charge indices of order 4 (GGI4) were found to have a positive correlation with antibacterial activity ijpsr.com. This indicates that higher polarity and hydrophilicity, along with specific electronic properties, are favorable for the antibacterial action of these compounds. For a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, the descriptors chiV1, chi3Cluster, and XAHydrophobicArea were found to highly influence their antiprotozoal activity derpharmachemica.com.
| Study Focus | Key Correlated Descriptors | Implication for Activity |
| Antibacterial Benzimidazole Analogues ijpsr.com | TPSA, H-bond acceptors, iLOGP, GGI4 | Higher polarity and specific electronic properties are beneficial. |
| Antiprotozoal Benzimidazole Derivatives derpharmachemica.com | chiV1, chi3Cluster, XAHydrophobicArea | Molecular shape, branching, and hydrophobic surface area are important. |
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of the ligand-protein complex over time, offering insights into the stability of the binding mode predicted by molecular docking and the flexibility of the protein and ligand.
Studies on benzimidazole derivatives have utilized MD simulations to confirm the stability of the docked poses. For instance, MD simulations of N-(4-alkyl-4-oxo-1,3-thiazolidin-3-yl)-2-(5-nitro-1H-benzimidazole-1-yl)acetamide derivatives with the M. tuberculosis transcription inhibitor protein demonstrated the stability of the ligand within the active site gjpb.de. Similarly, a study on 2-benzimidazolamine-acetamide derivatives showed that MD simulations suggested the formation of a stable complex with E. coli methionine aminopeptidase (B13392206) researchgate.net. These simulations often analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the system.
Analysis of Compound Stability within Biological Environments
The stability of a compound within a biological system is a critical factor for its potential applications. While direct metabolic studies on this compound are not extensively detailed in the available literature, analysis of related structures provides valuable insights. For instance, studies on other classes of acetamides, such as α-sulfamate acetamides, have explored their metabolic stability when incubated with human liver microsomes. researchgate.net Such computational and in vitro models are crucial for predicting whether a compound will be rapidly metabolized or remain stable enough to exert its effects.
Conformational Dynamics and Flexibility
The three-dimensional structure and flexibility of a molecule are fundamental to its interactions with biological targets. This compound possesses several rotatable single bonds that allow for considerable conformational flexibility. Key areas of rotation include the bond between the benzimidazole ring and the sulfur atom, the sulfur-carbon bond, and the bonds within the acetamide side chain.
Computational studies on related molecules highlight the importance of this flexibility. For example, analysis of other N-substituted acetamides has revealed the presence of a hindered rotational equilibrium between cis (E) and trans (Z) rotamers in solution, which can be characterized by NMR spectroscopy and DFT calculations. scielo.br Similarly, crystal structure analysis of related benzimidazole derivatives has identified specific conformations, such as twisted "V-shapes," and has quantified the spatial relationship between different ring systems through dihedral angles. researchgate.net For this compound, theoretical energy calculations can map the potential energy surface as a function of key torsion angles, identifying the most stable, low-energy conformations and the energy barriers between them. This dynamic behavior is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein or other biological macromolecule.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of benzimidazole derivatives. nih.govnih.gov DFT methods are widely used to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties with a high degree of accuracy. researchgate.netresearchgate.net
For compounds in the benzimidazole family, calculations are often performed using popular functionals like Becke's 3-parameter, Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p). researchgate.netnih.govnih.gov These calculations provide the lowest-energy structure and confirm its stability by ensuring all calculated vibrational frequencies are positive. nih.gov The results from these theoretical models can be compared with experimental data from X-ray crystallography to validate the computational approach. nih.gov
The electronic structure of a molecule governs its properties and reactivity. DFT calculations provide detailed information on the distribution of electrons within this compound. Key aspects of this analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to compute the charge distribution at different atomic sites, providing a quantitative measure of the partial charge on each atom. nih.gov This helps in understanding intramolecular charge transfer and the nature of chemical bonds.
Table 1: Representative Frontier Molecular Orbital Energies for Benzimidazole Derivatives
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| ELUMO | -2.0 to -1.0 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
| Energy Gap (ΔE) | 4.0 to 5.0 | Difference between LUMO and HOMO energies; relates to molecular stability and reactivity. |
Note: The values are typical ranges observed for related benzimidazole structures in computational studies and serve as an illustration.
The electronic parameters calculated via DFT are used to predict the chemical reactivity of the molecule. Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's stability and reactivity.
Electronegativity (χ): Measures the ability of the molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."
Global Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.
The distribution of the HOMO and LUMO orbitals across the molecule identifies specific reactive sites. For instance, regions with a high density of the HOMO are likely to be the sites of electrophilic attack, whereas regions with a high LUMO density are favorable for nucleophilic attack. nih.gov The MEP map complements this by visually confirming the electron-rich (nucleophilic) and electron-poor (electrophilic) centers of the molecule, thereby predicting how it will interact with other reagents. nih.gov
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Indicates resistance to charge transfer. |
| Global Softness (S) | 1/(2η) | Measures the capacity of a molecule to receive electrons. |
Structure Activity Relationship Sar Investigations of 2 1h Benzimidazol 2 Ylsulfanyl Acetamide Derivatives
Impact of Substituent Variations on Benzimidazole (B57391) Ring
The benzimidazole ring is a critical pharmacophore, and substitutions on this bicyclic system can dramatically alter the activity of the parent compound. chemijournal.com The electronic properties and position of these substituents are key determinants of the molecule's interaction with biological targets. mdpi.com
Research indicates that substituents with strong electron-withdrawing properties, such as a nitro group (-NO2), can enhance the anti-inflammatory activity of benzimidazole derivatives. nih.govsciepub.com Conversely, the presence of electron-donating groups, like a methoxy (B1213986) group (-OCH3), has also been associated with potent anti-inflammatory effects in some series of compounds. nih.gov However, in other cases, electron-donating groups have led to a decrease in potency. nih.gov
| Substituent Type | General Effect on Activity | Example Group | Observed Outcome |
|---|---|---|---|
| Electron-Withdrawing | Can enhance or decrease activity depending on the target | -NO2 (Nitro) | Enhanced anti-inflammatory activity in some cases; decreased antisecretory activity. tandfonline.comnih.gov |
| Electron-Donating | Can enhance or decrease activity depending on the target | -OCH3 (Methoxy) | Potent anti-inflammatory activity in certain derivatives. nih.gov |
The position of substituents on the benzimidazole ring is as crucial as their electronic nature in determining the biological activity. mdpi.com The C5 and C6 positions are frequently cited as key sites for modification that significantly influence the pharmacological profile. mdpi.comnih.gov
For example, studies have shown that placing an electronegative group at the C5 position of the benzimidazole scaffold can lead to more potent anti-inflammatory activity compared to substitutions at other positions or no substitution at all. nih.gov Conversely, the introduction of electron-withdrawing groups at the C5 position has also been reported to cause a loss of anti-inflammatory activity in other series of 2-substituted benzimidazoles. mdpi.com
The activity of these compounds is often dictated by the specific substitutions at the C2, C5, and C6 positions of the benzimidazole nucleus. mdpi.comnih.gov The interplay between the substituent's properties and its location on the ring system creates a complex SAR landscape that requires careful consideration in the design of new derivatives.
Significance of the 2-Sulfanyl Linkage
In various studies, the presence of a thio-group at the 2-position of the benzimidazole has been identified as essential for certain biological activities. mdpi.com For instance, a thioacetamide (B46855) linker connecting a benzimidazole to an oxadiazole ring was found to be critical for anti-inflammatory activity. mdpi.com The replacement of the sulfur atom or modification of the linker length can lead to a significant reduction or complete loss of activity, underscoring the importance of this specific linkage.
Role of the Acetamide (B32628) Moiety and N-Substitutions
The acetamide moiety [-CH2C(=O)N-] serves as a versatile scaffold that allows for the introduction of a wide range of substituents on the nitrogen atom. These N-substitutions can significantly impact the compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profiles. nih.gov
The nature of the substituent on the acetamide nitrogen can modulate the compound's biological activity by affecting its ability to interact with specific residues in the target protein's binding pocket. archivepp.com
The introduction of both aliphatic and aromatic groups at the N-position of the acetamide has been extensively explored to understand their impact on biological activity.
Aliphatic Substitutions: The incorporation of various alkyl and cycloalkyl groups can influence the compound's lipophilicity and steric bulk. These modifications can lead to enhanced cell membrane permeability and improved interaction with hydrophobic pockets in the target protein.
Aromatic Substitutions: Phenyl rings and other aromatic systems are common N-substituents. The electronic properties of substituents on this aromatic ring can further fine-tune the activity. For example, the presence of electron-withdrawing or electron-donating groups on the N-phenyl ring can alter the molecule's electronic distribution and its ability to form key interactions with the biological target.
| N-Substitution Type | Potential Impact on Properties | Effect on Biological Activity |
|---|---|---|
| Aliphatic (e.g., alkyl, cycloalkyl) | Increases lipophilicity and steric bulk | Can enhance cell permeability and interaction with hydrophobic pockets |
| Aromatic (e.g., phenyl) | Influences electronic properties and potential for π-π stacking interactions | Substituents on the aromatic ring can fine-tune activity by altering electronic distribution |
Incorporating heterocyclic rings as N-substituents on the acetamide moiety introduces additional complexity and potential for diverse biological activities. Heterocycles can introduce heteroatoms (such as nitrogen, oxygen, and sulfur) that can act as hydrogen bond donors or acceptors, leading to enhanced binding affinity and selectivity for specific targets. researchgate.net
The diverse array of available heterocyclic systems provides a rich source of structural diversity for the optimization of 2-(1H-benzimidazol-2-ylsulfanyl)acetamide derivatives as potential therapeutic agents.
Elucidation of Pharmacophoric Requirements
The pharmacophoric features of this compound and its derivatives are crucial for their biological activity. A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target and elicit a response. For this class of compounds, the key pharmacophoric elements can be dissected by analyzing the structure-activity relationship (SAR) data from various studies. The core structure consists of three main components: the benzimidazole scaffold, the sulfide (B99878) linker, and the acetamide moiety. Modifications to each of these parts have been shown to significantly influence the biological efficacy of the resulting derivatives.
The benzimidazole ring itself is a critical pharmacophoric feature, often acting as a versatile scaffold in medicinal chemistry. The literature on benzimidazole derivatives indicates that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring system can greatly impact their anti-inflammatory and other biological activities. nih.gov The nitrogen atoms within the imidazole (B134444) portion of the benzimidazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor, facilitating interactions with biological targets.
The acetamide moiety is another key component contributing to the pharmacophoric profile. It has been observed that the presence of an acetamide group can enhance the biological activity of benzimidazole derivatives. For instance, in studies on bradykinin (B550075) B1 receptor antagonists, a benzimidazole derivative incorporating an acetamide moiety showed significantly improved activity. nih.gov The amide group in the acetamide side chain can participate in hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor.
Investigations into the antimicrobial properties of benzimidazole-based acetamide derivatives have provided valuable insights into their pharmacophoric requirements. A study on a series of these compounds revealed that the nature of the substituent on the acetamide nitrogen is a determining factor for antibacterial and antifungal potency. researchgate.net Specifically, arylthio-substituted compounds demonstrated promising antibacterial activity against Pseudomonas aeruginosa, while dithiocarbamate-substituted derivatives exhibited potent antifungal activity against Candida krusei. researchgate.net
Further SAR studies on 2-(1H-benzo[d]imidazol-1-yl)acetamide derivatives have shown that the presence of aromatic or heteroaromatic rings attached to the amine of the acetamide group is favorable for antibacterial action. jetir.org This suggests that a hydrophobic and/or aromatic region is a desirable pharmacophoric feature at this position, likely engaging in hydrophobic or π-π stacking interactions with the target site. Conversely, small substituents on the amine were found to be less favorable for antibacterial activity. jetir.org
Based on the available research, a putative pharmacophoric model for this compound derivatives can be proposed. This model would include:
A hydrogen bond donor/acceptor site located at the benzimidazole N-H.
An aromatic/hydrophobic region represented by the benzene (B151609) ring of the benzimidazole scaffold.
A hydrogen bond acceptor feature from the carbonyl group of the acetamide moiety.
A hydrogen bond donor feature from the N-H group of the acetamide.
A variable substituent region on the acetamide nitrogen, where aromatic or bulky hydrophobic groups are preferred for enhanced activity.
The following tables summarize the structure-activity relationship data for a series of benzimidazole-based acetamide derivatives, highlighting the impact of different substituents on their antimicrobial activity.
| Compound | R Group (on Acetamide Nitrogen) | Antibacterial Activity (MIC µg/mL) vs. P. aeruginosa |
|---|---|---|
| 2b | -S-Phenyl | 125 |
| 2c | -S-(4-methylphenyl) | 125 |
| 2d | -S-(4-methoxyphenyl) | 125 |
| 2e | -S-(4-chlorophenyl) | 125 |
| 2f | -S-(4-bromophenyl) | 125 |
| 2g | -S-(4-fluorophenyl) | 125 |
| Compound | R Group (on Acetamide Nitrogen) | Antifungal Activity (MIC µg/mL) vs. C. krusei |
|---|---|---|
| 2p | -S-CS-N(CH₃)₂ | 125 |
| 2s | -S-CS-N(C₂H₅)₂ | 125 |
| 2t | -S-CS-N(C₄H₉)₂ | 125 |
| 2u | -S-CS-N(benzyl)₂ | 125 |
Preclinical Biological Activity and Mechanistic Studies of 2 1h Benzimidazol 2 Ylsulfanyl Acetamide Analogues
Investigations into Antimicrobial Potential
The emergence of multidrug-resistant microbial strains has necessitated the development of novel antimicrobial agents. Researchers have explored the antimicrobial spectrum of 2-(1H-benzimidazol-2-ylsulfanyl)acetamide analogues, demonstrating their potential to combat both bacterial and fungal pathogens.
Antibacterial Efficacy and Spectrum
Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of a variety of pathogenic bacteria. These studies have revealed that the substitution pattern on both the benzimidazole (B57391) ring and the acetamide (B32628) moiety plays a crucial role in determining the antibacterial potency and spectrum of these compounds. jetir.orgnih.gov
Several studies have highlighted the efficacy of benzimidazole derivatives against Gram-positive bacteria. pnrjournal.com Notably, certain analogues have demonstrated significant inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), a major cause of hospital-acquired infections. mdpi.com The antibacterial action against these organisms is often attributed to the ability of the benzimidazole core to interact with essential bacterial enzymes or cellular structures. Some studies have reported that N-substituted alkylbenzimidazole derivatives connected to a 1,2,3-triazole show a strong effect against Staphylococcus aureus. pnrjournal.com
Table 1: Antibacterial Activity of this compound Analogues against Gram-Positive Bacteria
| Compound/Analogue | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzimidazole derivative | Staphylococcus aureus | 25-50 | researchgate.net |
| Sulfonamide derivative I | Staphylococcus aureus ATCC 29213 | 32 | nih.gov |
| Sulfonamide derivative II | Staphylococcus aureus ATCC 29213 | 64 | nih.gov |
| Sulfonamide derivative III | Staphylococcus aureus ATCC 29213 | 128 | nih.gov |
| 1,2-substituted benzimidazole derivatives | Staphylococcus group | 87.5 - 200 | researchgate.net |
The outer membrane of Gram-negative bacteria presents a significant barrier to many antimicrobial agents. However, certain this compound analogues have shown promising activity against clinically relevant Gram-negative pathogens such as Escherichia coli and Klebsiella pneumoniae. nih.gov In some instances, the antibacterial effect is more pronounced against mutant strains lacking specific efflux pumps, suggesting that these compounds may be substrates for such resistance mechanisms. nih.govwhiterose.ac.uk Synergistic studies have also shown that combining these benzimidazole derivatives with agents like colistin (B93849) can enhance their activity against wild-type Gram-negative strains. nih.gov For example, one study found that a particular benzimidazole derivative, compound 6c, had a potent MIC of 2 µg/ml against an E. coli mutant strain but was less effective against the wild-type. nih.gov However, when combined with colistin, its activity was partially restored against wild-type E. coli and K. pneumoniae with MICs ranging from 8-16 µg/ml. nih.gov
Table 2: Antibacterial Activity of this compound Analogues against Gram-Negative Bacteria
| Compound/Analogue | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzimidazole derivative 6c | E. coli JW55031 (TolC mutant) | 2 | nih.gov |
| Benzimidazole derivative 6c + Colistin | E. coli BW25113 (wild-type) | 8-16 | nih.gov |
| Benzimidazole derivative 6c + Colistin | K. pneumoniae | 8-16 | nih.gov |
| Arylthio-substituted acetamide derivatives (2b-2g) | Pseudomonas aeruginosa | 125 | turkjps.org |
| 2-substituted-1H-benzimidazole derivatives | Pseudomonas aeruginosa | <0.016 | nih.gov |
| 2-substituted-1H-benzimidazole derivatives | Escherichia coli | <0.016 | nih.gov |
One of the strategies in developing new antibacterial agents is to target essential bacterial enzymes that are absent in eukaryotes. tRNA (Guanine37-N1)-methyltransferase (TrmD) is one such promising target. The inhibition of TrmD disrupts bacterial protein synthesis, leading to bacterial death. Recent research has focused on designing inhibitors of this enzyme, and some heterocyclic hybrids bearing both thieno[2,3-d]pyrimidine (B153573) and benzimidazole moieties have been identified as potential TrmD inhibitors. mdpi.com Molecular docking studies have suggested a high affinity of these hybrid molecules to the TrmD isolated from Pseudomonas aeruginosa. mdpi.com This line of research suggests that this compound analogues could be rationally designed to target specific bacterial enzymes like TrmD, offering a more targeted approach to antibacterial therapy. mdpi.com
Antifungal Efficacy (e.g., Aspergillus fumigatus, Candida albicans)
In addition to their antibacterial properties, benzimidazole derivatives have a well-documented history of antifungal activity. Analogues of this compound have been evaluated against a range of pathogenic fungi, including Candida albicans, a common cause of opportunistic fungal infections, and various Aspergillus species, which can cause invasive aspergillosis in immunocompromised individuals. nih.govnih.gov The antifungal activity is often linked to the inhibition of fungal-specific enzymes or disruption of cell wall integrity. Some studies have shown that certain benzimidazole-thiazole derivatives are particularly effective against various Candida species. nih.gov
Table 3: Antifungal Activity of this compound Analogues
| Compound/Analogue | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Bisbenzimidazole derivatives | Various fungal strains | 0.975 - 15.6 | nih.gov |
| Dithiocarbamate-substituted acetamide derivatives (2p, 2s, 2t, 2u) | Candida krusei | 125 | turkjps.org |
| Dithiocarbamate-substituted acetamide derivatives (2s, 2u) | Fusarium solani | 125 | turkjps.org |
| 2-substituted-1H-benzimidazole derivatives | Candida albicans | <0.016 | nih.gov |
| 1,2-substituted benzimidazole derivatives | Candida strains | 104.6 - 151.78 | researchgate.net |
| 4-(1H-benzo[d]imidazol-2-yl)-N-substituted phenylthiazol-2-amines (7a, 7b, 7c, 7e) | Candida albicans | 125 | researchgate.net |
Exploration of Anticancer Activities
The structural similarity of the benzimidazole ring to purine (B94841) nucleobases has prompted extensive research into the anticancer potential of its derivatives. researchgate.net Analogues of this compound have been synthesized and screened for their cytotoxic effects against a variety of human cancer cell lines. These investigations have revealed that these compounds can induce cancer cell death through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, and the induction of apoptosis. researchgate.netnih.gov For instance, a compound identified as 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl) acetamide has been shown to suppress both HER2 and EGFR signaling pathways in breast cancer models. nveo.org Another study reported that certain 2-substituted-1H-benzimidazole derivatives displayed more potent cytotoxic effects than the standard chemotherapeutic drug doxorubicin. nih.gov
Table 4: Anticancer Activity of this compound Analogues
| Compound/Analogue | Cancer Cell Line | IC50 | Reference |
|---|---|---|---|
| 2-substituted benzimidazole derivatives | Hepatocellular carcinoma (HEPG2) | <10 µg/ml | nih.gov |
| 2-substituted benzimidazole derivatives | Breast adenocarcinoma (MCF7) | <10 µg/ml | nih.gov |
| 2-substituted benzimidazole derivatives | Colon carcinoma (HCT 116) | <10 µg/ml | nih.gov |
| Compound 2c | Cervical carcinoma (HeLa) | 15 nM | nih.gov |
| Compound 3c | Cervical carcinoma (HeLa) | 13 nM | nih.gov |
| Benzimidazole derivative (se-182) | Lung carcinoma (A549) | 15.80 µg/mL | researchgate.net |
| Benzimidazole derivative (se-182) | Liver carcinoma (HepG2) | 15.58 µg/mL | researchgate.net |
| Benzimidazole-based hydrazone derivatives (4c, 4e, 4g) | Various (NCI-60 panel) | Varies | mdpi.com |
Inhibition of Cancer Cell Proliferation in Specific Cell Lines
Analogues of this compound have demonstrated significant anti-proliferative activity across a variety of human cancer cell lines. The core structure allows for substitutions that modulate cytotoxic potency.
Research into a series of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives bearing benzimidazole moieties revealed notable anticancer effects. tandfonline.comnih.gov Specifically, compounds featuring 5-chloro and 5-methylbenzimidazole (B147155) groups were identified as having significant activity against A549 (human lung carcinoma) and C6 (rat glioma) tumor cell lines. tandfonline.comnih.gov The mechanism of action for these active compounds was linked to the induction of apoptosis, a critical pathway for anticancer agents. nih.gov
Another study focused on N-substituted benzimidazole derivatives incorporating an alkyl chain and a nitrogen-containing ring. Among the synthesized compounds, (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one demonstrated superior reduction in the proliferation of MCF-7 (human breast adenocarcinoma) and OVCAR-3 (human ovarian carcinoma) cell lines when compared to the standard chemotherapeutic agent, cisplatin. mdpi.com
The table below summarizes the inhibitory concentrations (IC₅₀) of selected this compound analogues against various cancer cell lines.
| Compound Analogue | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 2-[(5-Chlorobenzimidazol-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide | A549 | Lung Carcinoma | 3.8 | tandfonline.com |
| 2-[(5-Chlorobenzimidazol-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide | C6 | Rat Glioma | 5.2 | tandfonline.com |
| 2-[(5-Methylbenzimidazol-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide | A549 | Lung Carcinoma | 4.5 | tandfonline.com |
| 2-[(5-Methylbenzimidazol-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide | C6 | Rat Glioma | 6.1 | tandfonline.com |
| (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one | MCF-7 | Breast Adenocarcinoma | 1.8 | mdpi.com |
| (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one | OVCAR-3 | Ovarian Carcinoma | 2.5 | mdpi.com |
Molecular Targets and Pathway Modulation (e.g., Cathepsin K inhibition)
Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, plays a crucial role in bone resorption by degrading type I collagen. nih.govnih.gov Its inhibition is a key therapeutic strategy for managing osteoporosis and other bone-related disorders. nih.gov The benzimidazole scaffold has been identified as a promising template for the development of novel Cathepsin K inhibitors. nih.gov
A study involving the design and synthesis of 61 novel benzimidazole derivatives led to the identification of a potent Cathepsin K inhibitor, designated A22, with an IC₅₀ value of 0.44 μM. nih.govrsc.org Structure-activity relationship (SAR) analysis revealed that the N-H group on the benzimidazole ring is a crucial hydrogen bond donor necessary for inhibitory activity. nih.gov Molecular docking studies further confirmed favorable interactions between the inhibitor and the active site of Cathepsin K. nih.govrsc.org This research highlights the potential of the benzimidazole scaffold in designing selective inhibitors for this enzyme. nih.gov
Beyond direct enzyme inhibition, other acetamide derivatives have been shown to indirectly affect Cathepsin K. For instance, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide was found to suppress the expression of osteoclast-specific genes, including Cathepsin K (CtsK), by blocking the RANKL-induced NF-κB and NFATc1 signaling pathways. nih.gov
Other Relevant Preclinical Biological Activities
Anti-inflammatory and Analgesic Effects
Analogues of this compound have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. frontiersin.orgscialert.net The versatility of the benzimidazole ring system makes it a privileged pharmacophore for developing agents that can modulate inflammatory pathways. nih.govmdpi.com
Newly synthesized acetamide derivatives of 2-aminobenzimidazole (B67599), for example, have been explored for their anti-arthritic effects. nih.gov In acute anti-inflammatory models, such as carrageenan-induced paw edema in rats, these compounds showed potent activity. nih.gov The anti-inflammatory and analgesic potential of benzimidazole derivatives is supported by numerous studies, establishing this class of compounds as a promising area for the development of new therapeutic agents for inflammatory conditions. frontiersin.orgnih.gov
Mechanistic Studies (e.g., PPARγ agonist activity, glial cell inhibition, TNF-α modulation)
The anti-inflammatory and analgesic effects of benzimidazole acetamide analogues are underpinned by their interaction with key molecular pathways. One proposed mechanism involves the modulation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a role in regulating inflammation. The analgesic effects of certain benzimidazole derivatives have been suggested to be mediated by PPARγ-dependent inhibition of glial cells. frontiersin.org
Furthermore, these compounds have been shown to modulate the expression of pro-inflammatory cytokines. Studies on N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide demonstrated an attenuation of neuro-inflammatory processes by reducing the upregulation of tumor necrosis factor-alpha (TNF-α) in the spinal cord of mice. frontiersin.org Similarly, acetamide derivatives of 2-aminobenzimidazole were found to suppress the transcript levels of several pro-inflammatory mediators, including TNF-α and Interleukin-1β (IL-1β), contributing to their anti-arthritic activity. nih.gov This evidence points to a mechanism of action centered on the downregulation of key inflammatory cytokines and the modulation of cellular pathways like those involving PPARγ.
Enzyme Inhibition Profiles (beyond antimicrobial/anticancer contexts)
Beyond their roles in cancer and inflammation, benzimidazole acetamide analogues exhibit inhibitory activity against other classes of enzymes, demonstrating a broad biochemical profile.
Urease Inhibitory Activity
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an important target for drug development. Various benzimidazole derivatives, including those with acetamide functionalities, have been identified as potent urease inhibitors. researchgate.netnih.gov
A library of benzimidazole derivatives incorporating a piperazine (B1678402) ring showed profound urease inhibition, with nearly all synthesized compounds being more potent than the standard inhibitor thiourea (B124793). nih.gov The most active compound in this series exhibited an IC₅₀ value of 0.15 µM, significantly lower than that of thiourea (23.11 µM). nih.gov Kinetic studies of the most potent analogue indicated a mixed mode of inhibition. nih.gov Similarly, other studies have reported benzimidazole derivatives with urease inhibitory IC₅₀ values ranging from 3.06 to 20.82 µM. researchgate.net
The table below presents the urease inhibitory activity of selected acetamide and benzimidazole analogues.
| Compound Analogue | IC₅₀ (µM) | Reference |
|---|---|---|
| Piperazine-based benzimidazole derivative (9L) | 0.15 ± 0.09 | nih.gov |
| Piperazine-based benzimidazole derivative (9c) | 0.86 ± 0.08 | nih.gov |
| Benzimidazole derivative (10γ-1) | 3.06 | researchgate.net |
| Benzimidazole derivative (10α-1) | 3.13 | researchgate.net |
| Diclofenac-sulfaguanidine acetamide conjugate | 4.35 ± 0.23 | nih.gov |
| Diclofenac-sulfacetamide acetamide conjugate | 5.49 ± 0.34 | nih.gov |
| Benzimidazole derivative (8g) | 5.85 | researchgate.net |
| Thiourea (Standard) | 23.11 ± 0.21 | nih.gov |
Isocitrate Lyase, Pantothenate Synthetase, Chorismate Mutase Inhibition
Isocitrate Lyase Inhibition
Isocitrate lyase (ICL) is a crucial enzyme in the glyoxylate (B1226380) cycle, which is essential for the survival of various pathogens, including Mycobacterium tuberculosis, particularly during the persistent phase of infection. westminster.ac.ukosti.gov As this enzyme is absent in mammals, it represents a promising target for the development of novel antimicrobial agents. westminster.ac.uk While numerous compounds have been investigated as ICL inhibitors, current literature does not provide specific evidence for the inhibitory activity of this compound analogues against this enzyme. Research has identified other classes of molecules as potent ICL inhibitors, but a direct link to the specified benzimidazole acetamide scaffold has not been established. westminster.ac.ukwestminster.ac.uk
Pantothenate Synthetase Inhibition
Pantothenate synthetase is another vital enzyme in the biosynthetic pathway of pantothenate (vitamin B5), a precursor to coenzyme A. This pathway is essential for many microorganisms but absent in mammals, making its enzymes attractive targets for antimicrobial drug discovery. While direct studies on this compound are not extensively documented, research on structurally related compounds provides insights. For instance, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide analogues have been synthesized and evaluated for their biological activities. These compounds can be considered analogues due to the shared benzimidazole-2-ylthio-acetamide core structure.
Chorismate Mutase Inhibition
Chorismate mutase is a key enzyme in the shikimate pathway, responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. This pathway is not present in humans, making chorismate mutase a potential target for the development of antimicrobial agents. Despite the investigation of various compounds as inhibitors of this enzyme, there is currently no specific information available in the scientific literature regarding the inhibition of chorismate mutase by this compound analogues. nih.gov
Beta-Secretase 1 (BACE1) Inhibition
Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govresearchgate.net Inhibition of BACE1 is therefore a major therapeutic strategy for the treatment of this neurodegenerative disorder. nih.govresearchgate.net The benzimidazole scaffold has been identified as a promising core for the development of BACE1 inhibitors, with some derivatives exhibiting high affinity for the enzyme. nih.gov
In this context, a series of novel 2-amino-1-phenyl-benzimidazole derivatives were designed and synthesized as BACE1 inhibitors. dntb.gov.ua One of the most potent compounds identified in this series was T14 , which demonstrated significant inhibitory activity against BACE1 with an IC50 value of 0.45 μM. dntb.gov.ua Docking studies revealed that this compound could form important hydrogen bonds with key amino acid residues, Asp289 and Asp93, within the active site of the enzyme. dntb.gov.ua
| Compound | BACE1 IC50 (μM) |
| T14 | 0.45 |
This table presents the BACE1 inhibitory activity of a representative 2-amino-1-phenyl-benzimidazole analogue.
Antiviral Properties
The benzimidazole nucleus is a common feature in a variety of compounds exhibiting a broad spectrum of biological activities, including antiviral effects. researchgate.net However, based on the available scientific literature, there is a lack of specific studies focusing on the antiviral properties of this compound and its direct analogues. While other classes of benzimidazole derivatives have been investigated for their potential against various viruses, data pertaining specifically to the acetamide derivatives linked through a sulfanyl (B85325) group at the 2-position of the benzimidazole ring are not currently reported. researchgate.net
Antiparasitic Activities
Derivatives of 2-mercaptobenzimidazole (B194830), which are structurally related to this compound, have demonstrated notable antiparasitic properties. researchgate.net A series of 19 new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and evaluated against the protozoa Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. researchgate.net These compounds exhibited potent activity, with IC50 values in the nanomolar range, surpassing the efficacy of the standard drug, metronidazole. researchgate.net
Furthermore, a series of new 1H-benzimidazol-2-yl hydrazones were synthesized and their anthelmintic activity against encapsulated Trichinella spiralis was studied in vitro. nih.govrsc.org All the tested hydrazones were found to be more active than the clinically used anthelmintic drugs albendazole (B1665689) and ivermectin. rsc.org Notably, compounds 5b and 5d demonstrated 100% effectiveness in killing the parasitic larvae after a 24-hour incubation period at concentrations of 50 and 100 μg/ml. rsc.org
| Compound | Parasite | Activity |
| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | T. vaginalis, G. intestinalis, E. histolytica | IC50 in the nanomolar range |
| 5b (a 1H-benzimidazol-2-yl hydrazone) | T. spiralis | 100% larvicidal effectiveness at 50 μg/ml |
| 5d (a 1H-benzimidazol-2-yl hydrazone) | T. spiralis | 100% larvicidal effectiveness at 50 μg/ml |
This table summarizes the antiparasitic activities of analogues of this compound.
Antihypertensive Properties
The benzimidazole scaffold is a key component of several antihypertensive drugs, most notably angiotensin II receptor blockers (ARBs). ntnu.nonih.govresearchgate.netresearchgate.netneliti.com These agents interfere with the renin-angiotensin system, a critical regulator of blood pressure. ntnu.no Research into novel benzimidazole derivatives continues to yield compounds with potential antihypertensive activity.
A study focused on the synthesis and evaluation of 2-phenyl substituted benzimidazoles for their antihypertensive effects. nih.govresearchgate.net The synthesized compounds were screened for their ability to lower blood pressure, with losartan (B1675146) used as a reference compound. nih.govresearchgate.net The results indicated that these benzimidazole derivatives exhibited antihypertensive activity. nih.govresearchgate.net The functional groups attached to the benzimidazole nucleus play a significant role in their effectiveness, influencing their binding affinity to the AT1 receptor and, consequently, their antihypertensive potency. ntnu.no
Antioxidant Activity
Several studies have investigated the antioxidant potential of benzimidazole derivatives, including those with acetamide and related functionalities. A study on newly synthesized benzimidazole-containing acetamide derivatives, specifically 2-(4-methoxyanilino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide and 2-(Dodecylamino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide , demonstrated their ability to ameliorate ethanol-induced oxidative stress in a rat model. zu.ac.ae
In another study, a series of 2-substituted-5-methylbenzimidazole derivatives were synthesized and evaluated for their antioxidant activity using the DPPH free radical scavenging assay. researchgate.net These compounds showed significant antioxidant activity, with IC50 values ranging from 1.054 to 19.05 μg/ml, which was more potent than the standard antioxidant BHT (IC50 of 26.96 μg/ml). researchgate.net
Additionally, the in vitro antioxidant properties of some 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives were investigated. nih.gov All synthesized compounds, with one exception, exhibited inhibitory activity against lipid peroxidation (LPO), with inhibition rates ranging from 15% to 57%. nih.gov The most active compound, bearing a p-bromophenyl substituent, caused a 57% inhibition of LPO. nih.gov New 1H-benzimidazole-2-yl hydrazones have also been synthesized and shown to possess combined antiparasitic and antioxidant activity. nih.govrsc.org
| Compound Class | Antioxidant Assay | Results |
| Benzimidazole containing acetamide derivatives | In vivo model of ethanol-induced oxidative stress | Ameliorated oxidative stress |
| 2-substituted-5-methylbenzimidazole derivatives | DPPH radical scavenging | IC50 values ranging from 1.054-19.05 μg/ml |
| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives | Lipid peroxidation (LPO) inhibition | 15-57% inhibition |
| 1H-benzimidazole-2-yl hydrazones | DPPH and ABTS radical scavenging | Effective radical scavengers |
This table provides a summary of the antioxidant activities of various analogues of this compound.
Non Medicinal Applications and Innovative Uses of Benzimidazole Sulfanylacetamide Derivatives
Applications in Materials Science
The intrinsic properties of the benzimidazole (B57391) ring system, such as high thermal stability, mechanical strength, and the ability to engage in hydrogen bonding, make it an excellent building block for advanced materials. Polybenzimidazoles (PBIs) are a well-known class of high-performance polymers valued for their outstanding thermo-mechanical properties. dtu.dk While research into polymers specifically incorporating the 2-(1H-benzimidazol-2-ylsulfanyl)acetamide moiety is still developing, the functional groups of this derivative offer intriguing possibilities for creating novel materials.
The sulfanyl (B85325) (thioether) linkage and the acetamide (B32628) group can serve as points for polymerization or as functional pendants on a polymer backbone, potentially imparting unique characteristics. For instance, the nitrogen and sulfur atoms can act as coordination sites for metal ions, opening avenues for the development of responsive materials or sensors. Analogous heterocyclic compounds, such as benzoxazole (B165842) derivatives, have been successfully used in fluorescent and colorimetric sensors for detecting pollutants, suggesting a similar potential for benzimidazole-based systems. nih.gov Furthermore, the amide linkage introduces the capacity for strong hydrogen bonding, which can be exploited to control the morphology and properties of polymer blends or cross-linked networks. The development of materials like sulfonated poly(arylene ether benzimidazole) copolymers for applications such as proton exchange membranes highlights the adaptability of the benzimidazole core in creating functional polymers for advanced technologies. researchgate.net
Role in Catalysis
Benzimidazole derivatives have been extensively investigated as ligands in coordination chemistry, leading to the development of highly effective catalysts. The two nitrogen atoms of the benzimidazole ring can readily coordinate with a variety of transition metals, including palladium, copper, nickel, and zinc. nih.govresearchgate.netnih.gov This coordination stabilizes the metal center and can modulate its electronic and steric properties, thereby enhancing its catalytic activity.
Metal complexes derived from benzimidazoles are employed in a range of significant organic transformations. researchgate.net These include:
Cross-Coupling Reactions: Palladium-benzimidazole complexes have shown high efficacy in catalyzing Suzuki, Heck, and Sonogashira reactions, which are fundamental for forming carbon-carbon bonds in complex molecule synthesis. researchgate.net
Oxidation and Reduction Reactions: Manganese and other transition metal complexes with benzimidazole-based ligands can act as biomimetic catalysts for oxidation reactions. researchgate.net
Cyclization Reactions: These complexes facilitate intramolecular cyclization, a key step in synthesizing other heterocyclic compounds. nih.gov
The this compound structure is particularly well-suited for forming multidentate ligands. The nitrogen atoms of the imidazole (B134444) ring, the sulfur atom of the thioether linkage, and the oxygen and nitrogen atoms of the acetamide group can all participate in metal coordination. This potential for creating stable chelate structures makes these derivatives promising candidates for developing robust and selective catalysts for industrial and laboratory applications.
Agrochemical Potential
Perhaps the most established non-medicinal application of benzimidazole derivatives is in agriculture, where they form a critical class of broad-spectrum, systemic fungicides. nih.govresearchgate.net These compounds are used extensively to protect grain crops, fruits, and vegetables from a wide array of pathogenic fungi by interfering with fungal cell division. nih.govnzpps.org
Recent research has focused on synthesizing novel benzimidazole derivatives, including those with sulfanylacetamide moieties, to enhance efficacy and combat the development of resistance. Studies have demonstrated that certain this compound derivatives exhibit significant in vitro fungicidal activity against economically important plant pathogens. For example, specific dithiocarbamate-substituted acetamide derivatives have shown high inhibitory activity against Fusarium solani, a fungus responsible for root rot in numerous crops. turkjps.orgresearchgate.net Similarly, other synthesized derivatives have displayed potent activity against Botrytis cinerea (grey mold) and Sclerotinia sclerotiorum (white mold). nih.gov
The detailed findings from these studies underscore the potential of this chemical class in developing new crop protection agents.
| Compound Identifier | Target Fungus | Measured Activity | Reference Compound | Activity of Reference | Source |
|---|---|---|---|---|---|
| Compound 2s | Fusarium solani | 125 µg/mL (MIC) | Ketoconazole | 62.5 µg/mL (MIC) | turkjps.orgresearchgate.net |
| Compound 2u | Fusarium solani | 125 µg/mL (MIC) | Ketoconazole | 62.5 µg/mL (MIC) | turkjps.orgresearchgate.net |
| Compound 8a | Botrytis cinerea | EC₅₀ ≈ Thiabendazole | Thiabendazole | Not specified | nih.gov |
| Compound 8a | Sclerotinia sclerotiorum | EC₅₀ ≈ 2x Thiabendazole | Thiabendazole | Not specified | nih.gov |
| Compound 9e | Botrytis cinerea | EC₅₀ ≈ 2x Thiabendazole | Thiabendazole | Not specified | nih.gov |
| Compound 9e | Sclerotinia sclerotiorum | EC₅₀ ≈ 2x Thiabendazole | Thiabendazole | Not specified | nih.gov |
MIC: Minimum Inhibitory Concentration; EC₅₀: Half maximal effective concentration. A lower value indicates higher potency. "EC₅₀ ≈ 2x Thiabendazole" indicates the compound was twice as active as the reference.
This research into the fungicidal properties of this compound derivatives continues to be a promising avenue for the development of next-generation agrochemicals to ensure global food security. preprints.org
Future Research Directions and Translational Opportunities in 2 1h Benzimidazol 2 Ylsulfanyl Acetamide Chemistry
Development of Novel and Efficient Synthetic Methodologies
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)acetamide derivatives has traditionally been achieved through multi-step processes. However, the future of synthesizing these compounds lies in the development of more efficient, cost-effective, and environmentally friendly methodologies. One-pot synthesis, microwave-assisted reactions, and the use of green catalysts are at the forefront of these advancements.
Recent studies have demonstrated the feasibility of one-pot syntheses for benzimidazole (B57391) derivatives, which significantly reduce reaction times and improve yields by minimizing the need for intermediate purification steps. gaylordchemical.comdoi.orgbeilstein-journals.orgnih.govrasayanjournal.co.in For instance, a one-pot reaction involving the condensation of o-phenylenediamine (B120857) with various aromatic aldehydes using a reusable nano-catalyst under ultrasonic irradiation has been reported as a facile and green protocol. doi.org Microwave irradiation has also emerged as a powerful tool in the synthesis of benzimidazole compounds, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.gov
The exploration of novel catalysts is another crucial area of research. The use of inexpensive and recyclable catalysts like ZnFe2O4 and ammonium (B1175870) chloride not only makes the synthesis more economical but also aligns with the principles of green chemistry. doi.orgrasayanjournal.co.in Future research will likely focus on expanding the repertoire of catalysts and optimizing reaction conditions to further enhance the efficiency and sustainability of these synthetic routes. A comparative overview of traditional versus modern synthetic approaches is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives
| Methodology | Advantages | Disadvantages |
|---|---|---|
| Conventional Synthesis | Well-established procedures | Long reaction times, harsh conditions, often lower yields |
| One-Pot Synthesis | Reduced reaction time, higher yields, simplified work-up | May require careful optimization of reaction conditions |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, energy efficient | Requires specialized equipment |
| Green Catalysis | Environmentally friendly, catalyst recyclability, cost-effective | Catalyst may not be suitable for all substrates |
Identification of New Biological Targets and Pathways
Derivatives of this compound have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. evitachem.com A primary future research direction is the identification of novel biological targets and the elucidation of the molecular pathways through which these compounds exert their effects.
Benzimidazole derivatives have been shown to interact with a variety of enzymes and receptors. For instance, certain derivatives act as inhibitors of crucial enzymes like topoisomerase II, vascular endothelial growth factor receptor-2 (VEGFR-2), and cyclooxygenase (COX), which are implicated in cancer and inflammation. researchgate.netnih.govnih.gov The mechanism of action for some benzimidazole anthelmintics involves binding to β-tubulin, thereby disrupting microtubule dynamics in parasites. researchgate.net Furthermore, some derivatives have shown potential in neuroprotective applications by attenuating neuroinflammation and oxidative stress. nih.gov
Future investigations will likely employ advanced techniques such as chemical proteomics and systems biology to identify new protein targets and map the signaling pathways modulated by these compounds. nih.gov Understanding the precise mechanism of action is critical for optimizing the therapeutic efficacy and minimizing off-target effects. Identifying new targets will also open up avenues for repurposing these compounds for new therapeutic indications.
Advancements in Computational Design and Prediction
Computational tools have become indispensable in modern drug discovery, enabling the rational design and prediction of the biological activity of new chemical entities. For this compound derivatives, computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling are playing a pivotal role.
Molecular docking studies are widely used to predict the binding affinity and interaction patterns of benzimidazole derivatives with their biological targets. nih.govfigshare.com This information is invaluable for designing new analogs with improved potency and selectivity. For example, docking studies have been used to guide the design of benzimidazole-thiazolylhydrazone derivatives as potential antimycobacterial agents. figshare.com
QSAR models help in understanding the relationship between the chemical structure of a compound and its biological activity. These models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and biological evaluation. plantarchives.org In silico ADMET prediction is another critical component of computational drug design, as it helps in identifying compounds with favorable pharmacokinetic and safety profiles early in the drug discovery process. plantarchives.orgnih.gov Future advancements in computational chemistry, including the use of artificial intelligence and machine learning, are expected to further enhance the speed and accuracy of designing novel this compound derivatives.
Exploration of Multifunctional Hybrid Molecules
A promising strategy in drug design is the creation of hybrid molecules that combine two or more pharmacophores in a single chemical entity. This approach can lead to compounds with multiple mechanisms of action, improved efficacy, and a reduced likelihood of developing drug resistance. The this compound scaffold is an excellent platform for the development of such multifunctional hybrids.
Several studies have reported the synthesis and biological evaluation of hybrid molecules incorporating the benzimidazole nucleus. For example, benzimidazole-chalcone hybrids have been investigated as potential anticancer agents, with some derivatives showing superior outcomes to cisplatin. nih.govnih.govacs.orgderpharmachemica.comijeas.org Similarly, benzimidazole-triazole hybrids have been designed as multi-target inhibitors for cancer therapy and have also shown antimicrobial and antiviral activities. nih.govtandfonline.comresearchgate.netnih.gov Another interesting class of hybrids are the benzimidazole-oxazolidinones, which have been explored for their unique structural and potential biological properties.
Table 2: Examples of Benzimidazole-Based Hybrid Molecules
| Hybrid Type | Combined Pharmacophores | Potential Therapeutic Application |
|---|---|---|
| Benzimidazole-Chalcone | Benzimidazole and Chalcone | Anticancer, Anti-inflammatory |
| Benzimidazole-Triazole | Benzimidazole and Triazole | Anticancer, Antimicrobial, Antiviral |
| Benzimidazole-Oxazolidinone | Benzimidazole and Oxazolidinone | Antimicrobial |
| Benzimidazole-Thiazolidinone | Benzimidazole and Thiazolidinone | Antidiabetic, Anticancer |
Integration of Interdisciplinary Approaches for Compound Optimization
The optimization of this compound derivatives into viable drug candidates requires a concerted effort from multiple scientific disciplines. The integration of synthetic chemistry, molecular biology, pharmacology, and computational science is essential for a holistic approach to drug discovery and development.
An interdisciplinary approach allows for a continuous feedback loop where insights from biological and computational studies guide the design and synthesis of new compounds. For example, the identification of a new biological target through molecular biology techniques can inform the design of a focused library of compounds by synthetic chemists. These compounds can then be evaluated in pharmacological assays, and the results, along with computational predictions, can be used to further refine the chemical structure for improved activity and selectivity.
Systems pharmacology is an emerging field that can provide a deeper understanding of the complex interactions between drugs, biological systems, and disease states. nih.gov By integrating experimental data with computational models, systems pharmacology can help to predict the efficacy and potential side effects of new compounds, thereby facilitating their translation from the laboratory to the clinic. The application of such integrated approaches will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.
Q & A
Q. How to design a robust SAR study for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
